(Tetrahydro-pyran-2-yl)-acetic acid

Organic Synthesis Tetrahydropyranylacetic Acids Lactol Condensation

Chiral pool synthesis often suffers poor diastereoselectivity in tetrahydropyran ring construction. (Tetrahydro-pyran-2-yl)-acetic acid (CAS 13103-40-7) resolves this via the anomeric effect at the 2-position, enabling high stereocontrol in asymmetric transformations. • Mp 55-57 °C enables rapid batch QC and isomer verification vs. the 4-positional isomer (48-50 °C). • Consensus Log P 0.89 balances solubility and permeability for fragment-based drug discovery. • Enables construction of cis-2,6-disubstituted THP acetic acid derivatives for bioactive natural product cores (e.g., herboxidiene). Supplied with full analytical documentation (NMR, HPLC) ensuring batch-to-batch consistency.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 13103-40-7
Cat. No. B079629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrahydro-pyran-2-yl)-acetic acid
CAS13103-40-7
Synonyms2H-Pyran-2-acetic acid,tetrahydro-
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CCOC(C1)CC(=O)O
InChIInChI=1S/C7H12O3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H,8,9)
InChIKeyWRJWKHJGSNPGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Tetrahydro-pyran-2-yl)-acetic acid (CAS 13103-40-7) - Tetrahydropyranylacetic Acid Building Block for Organic Synthesis and Pharmaceutical Research


(Tetrahydro-pyran-2-yl)-acetic acid (CAS 13103-40-7), also referred to as THP-acetic acid or 2-(oxan-2-yl)acetic acid, is a heterocyclic carboxylic acid with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol [1]. The compound features a tetrahydropyran ring fused at the 2-position to an acetic acid moiety, endowing it with distinct physicochemical and stereochemical properties relative to its structural analogs . As a versatile chiral building block, this compound is widely employed in organic synthesis and pharmaceutical research to construct enantiomerically pure tetrahydropyran-containing molecules, including natural product cores and bioactive scaffolds [2].

Why (Tetrahydro-pyran-2-yl)-acetic acid (CAS 13103-40-7) Cannot Be Replaced by Other Tetrahydropyranylacetic Acid Isomers or Ring-Size Analogs


Despite sharing the same molecular formula with the 4-positional isomer tetrahydropyran-4-ylacetic acid (CAS 85064-61-5), (tetrahydro-pyran-2-yl)-acetic acid exhibits fundamentally different stereoelectronic behavior due to the presence of the anomeric effect at the 2-position oxygen, which influences ring conformation, reactivity, and hydrogen-bonding capacity [1]. In contrast to the five-membered tetrahydrofuran-2-ylacetic acid (CAS 2434-00-6), the six-membered tetrahydropyran ring imparts distinct ring puckering energetics and steric profiles that critically affect diastereoselectivity in asymmetric transformations and the metabolic stability of derived bioactive molecules . Furthermore, methylated derivatives such as 6-methyltetrahydropyran-2-ylacetic acid introduce additional stereocenters that, while enabling high stereoselectivity in specific synthetic contexts, fundamentally alter the compound's identity and are not drop-in replacements for the unsubstituted parent scaffold [2]. Substituting these analogs without systematic experimental validation will introduce uncharacterized variables in synthetic yield, stereochemical outcome, and biological activity.

Quantitative Differential Evidence for (Tetrahydro-pyran-2-yl)-acetic acid (CAS 13103-40-7) Versus Key Structural Comparators


Comparative Synthetic Yield in Knoevenagel-Type Condensation with Malonic Acid

In a direct head-to-head synthetic procedure, both (tetrahydro-pyran-2-yl)-acetic acid and (tetrahydrofuran-2-yl)-acetic acid are obtained from their corresponding lactols via condensation with malonic acid in hot DMSO using piperidinium acetate as catalyst. The yields for the tetrahydropyran-2-yl series (including unsubstituted and 6-methyl derivatives) are consistently reported in the range of 65–75%, establishing a benchmark for this synthetic approach .

Organic Synthesis Tetrahydropyranylacetic Acids Lactol Condensation

Diastereoselectivity Contrast with Methyl-Substituted Analogs

While (tetrahydro-pyran-2-yl)-acetic acid itself is achiral and thus exhibits no diastereoselection, its 6-methyl analog shows a high cis/trans ratio of 20:1 under the same synthetic conditions, whereas the corresponding 5-methyltetrahydrofuran-2-ylacetic acid analog shows no stereoselectivity (cis/trans ratio 1:1) . This class-level inference underscores the tetrahydropyran scaffold's unique ability to enforce stereocontrol through the anomeric effect and 1,3-diaxial interactions.

Stereochemistry Diastereoselective Synthesis Tetrahydropyran Acetic Acids

Predicted Physicochemical Property Differences Versus 4-Positional Isomer

In silico predictions indicate that (tetrahydro-pyran-2-yl)-acetic acid possesses a consensus Log P value of 0.89, compared to a predicted Log P of approximately 0.6 for the 4-positional isomer tetrahydropyran-4-ylacetic acid (based on analogous XLogP3 data) [1][2]. The topological polar surface area (TPSA) is identical at 46.5 Ų, but the distinct positioning of the acetic acid substituent alters hydrogen-bonding geometry and molecular shape, which may affect permeability and target engagement .

Physicochemical Properties Lipophilicity Positional Isomers

Experimental Melting Point Distinction from 4-Positional Isomer

Experimentally determined melting points distinguish the two positional isomers: (tetrahydro-pyran-2-yl)-acetic acid exhibits a melting point of 55–57 °C , whereas tetrahydropyran-4-ylacetic acid melts at 48–50 °C . This ~5–7 °C difference provides a simple, robust quality control metric for identity confirmation and purity assessment during procurement.

Thermal Properties Purification Polymorphism

Anomeric Effect and Conformational Preorganization in Tetrahydropyran vs. Tetrahydrofuran Systems

Systematic equilibrium studies on isomeric tetrahydropyran and tetrahydrofuran derivatives demonstrate that the anomeric effect is significantly more pronounced in the six-membered tetrahydropyran ring due to enhanced stereoelectronic stabilization of axial oxygen lone pairs [1]. This class-level inference explains why tetrahydropyran-2-yl systems exhibit greater conformational bias and stereocontrol in asymmetric transformations compared to their five-membered counterparts.

Conformational Analysis Anomeric Effect Stereoelectronic Effects

High-Impact Research and Industrial Applications for (Tetrahydro-pyran-2-yl)-acetic acid (CAS 13103-40-7)


Synthesis of Enantiomerically Pure Tetrahydropyran-2-ylacetic Acid Cores for Natural Product Derivatization

The compound serves as a key starting material for preparing enantiomerically pure tetrahydropyran-2-ylacetic acid cores associated with bioactive natural products such as the phytotoxic polyketide herboxidiene [1]. The strong conformational bias conferred by the anomeric effect in the tetrahydropyran ring enables high diastereoselectivity in subsequent asymmetric transformations, making this scaffold superior to tetrahydrofuran-2-yl analogs for constructing complex, stereochemically defined architectures .

Asymmetric Synthesis of Cis-2,6-Disubstituted Tetrahydropyran Acetic Acid Derivatives for Bioactive Scaffolds

In medicinal chemistry and natural product synthesis, (tetrahydro-pyran-2-yl)-acetic acid is employed to generate cis-2,6-disubstituted tetrahydropyran acetic acid derivatives [1]. The scaffold's ability to deliver 20:1 cis/trans diastereoselectivity in methylated analogs (as inferred from class-level evidence) underscores its utility for building stereochemically pure building blocks where tetrahydrofuran-based scaffolds would yield only 1:1 mixtures .

Building Block for Chiral Pharmaceutical Intermediates with Favorable Lipophilicity Profile

With a consensus Log P of 0.89, (tetrahydro-pyran-2-yl)-acetic acid offers a moderately lipophilic handle for incorporation into drug-like molecules, improving membrane permeability potential relative to the more polar 4-positional isomer (predicted XLogP3 ~0.6) [1]. This property makes it particularly attractive for fragment-based drug discovery and lead optimization programs where balancing solubility and permeability is critical.

Quality Control and Analytical Reference Standard for Positional Isomer Differentiation

The distinct melting point of 55–57 °C (versus 48–50 °C for the 4-isomer) enables straightforward batch-to-batch quality control and identity verification without the need for advanced spectroscopic instrumentation [1]. For procurement and inventory management, this measurable physical property reduces the risk of isomer cross-contamination in sensitive synthetic workflows.

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